molecular formula C19H14ClNO3 B1372400 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160263-02-4

2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1372400
CAS RN: 1160263-02-4
M. Wt: 339.8 g/mol
InChI Key: CQVTZUHEUNFVID-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride (BDQC) is a novel chemical compound that is of great interest to the scientific community due to its potential applications in a variety of fields, such as medicinal chemistry and biochemistry. BDQC is a quinoline-based compound with a carbonyl chloride group, and it has been found to display interesting biological properties. This article will provide an overview of the synthesis method of BDQC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride has been studied for its potential applications in medicinal chemistry and biochemistry. For instance, it has been used as a reagent in the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent dye for imaging. Additionally, it has also been used in the synthesis of quinoline derivatives for use as anti-cancer agents.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride is not yet fully understood. However, it is believed to be related to its ability to interact with various proteins, enzymes, and other biomolecules. For example, 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride has been found to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. Additionally, 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride are still being studied. However, it has been found to display a number of interesting biological properties. For instance, it has been found to inhibit the growth of certain types of cancer cells and to reduce inflammation. Additionally, it has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride in laboratory experiments has several advantages. For instance, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it can be used in a variety of reactions, such as the synthesis of other compounds, and it can be used as a fluorescent dye for imaging. However, there are also some limitations to its use. For instance, it is relatively expensive and can be toxic at high concentrations.

Future Directions

The potential future directions for research involving 2-(1,3-Benzodioxol-5-YL)-6,8-dimethylquinoline-4-carbonyl chloride are numerous. For instance, further research could be conducted to determine its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to explore its potential as a fluorescent dye for imaging, as well as its potential as a ligand for metal complexes. Finally, further research could be conducted to explore its potential as an anti-cancer agent, as well as its potential as an antioxidant and neuroprotective agent.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c1-10-5-11(2)18-13(6-10)14(19(20)22)8-15(21-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVTZUHEUNFVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166454
Record name 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160263-02-4
Record name 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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